2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(4-METHYLBENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a sulfonyl group, a thiadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, often using thiophenol as a reagent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration, or bromine for bromination, under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-METHYLBENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in microbial growth or cancer cell proliferation.
Pathways: The compound may inhibit key enzymes or disrupt cellular pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Benzenesulfonyl chloride: Lacks the methyl group present in the target compound.
Uniqueness
2-(4-METHYLBENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is unique due to the presence of both the thiadiazole ring and the phenylsulfanyl group, which confer specific chemical and biological properties not found in simpler sulfonyl compounds .
Properties
Molecular Formula |
C18H17N3O3S3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3S3/c1-13-7-9-15(10-8-13)27(23,24)12-16(22)19-18-21-20-17(26-18)11-25-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
InChI Key |
ZJXRKLGCQJMSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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